3-Amino-2-phenylprop-2-enenitrile
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Overview
Description
(Z)-3-amino-2-phenylprop-2-enenitrile is an organic compound characterized by the presence of an amino group, a phenyl group, and a nitrile group attached to a propenyl chain. This compound is notable for its geometric isomerism, specifically the (Z)-configuration, which indicates that the higher priority substituents on either side of the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-amino-2-phenylprop-2-enenitrile typically involves the reaction of benzaldehyde with malononitrile in the presence of ammonium acetate. This reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization and subsequent rearrangement to yield the desired product. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (Z)-3-amino-2-phenylprop-2-enenitrile may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-amino-2-phenylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, primary amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-amino-2-phenylprop-2-enenitrile is used as a building block for the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving nitrile and amino groups. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicinal chemistry, derivatives of (Z)-3-amino-2-phenylprop-2-enenitrile are explored for their potential pharmacological activities. These derivatives may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, (Z)-3-amino-2-phenylprop-2-enenitrile is utilized in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (Z)-3-amino-2-phenylprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-amino-2-phenylprop-2-enenitrile: The (E)-isomer has the higher priority substituents on opposite sides of the double bond, leading to different chemical and physical properties.
3-amino-2-phenylpropionitrile: Lacks the double bond, resulting in different reactivity and applications.
3-amino-2-phenylacrylonitrile: Similar structure but with different substituents, affecting its chemical behavior.
Uniqueness
(Z)-3-amino-2-phenylprop-2-enenitrile is unique due to its (Z)-configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to distinct biological activities and applications compared to its isomers and analogs.
Properties
IUPAC Name |
3-amino-2-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-6H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHRJOVPPDURBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CN)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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